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Compound of Interest

Compound Name: Vortioxetine Hydrobromide

Cat. No.: B611705

Vortioxetine Hydrobromide: A Dual Inhibitor of
JAK2 and SRC Kinases

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Vortioxetine hydrobromide, an FDA-approved antidepressant, has been identified as a novel
dual inhibitor of Janus kinase 2 (JAK2) and Proto-oncogene tyrosine-protein kinase (Src).[1]
This guide provides a comprehensive comparison of vortioxetine's inhibitory action against
these two critical oncogenic kinases, supported by experimental data and detailed
methodologies for key assays.

Comparative Inhibitory Activity

Vortioxetine hydrobromide demonstrates potent inhibitory effects on both JAK2 and Src
kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of
vortioxetine and compare them with other established inhibitors of JAK2 and Src.

Table 1: IC50 Values of Vortioxetine Hydrobromide against JAK2 and Src

Kinase Vortioxetine Hydrobromide IC50 (pM)
JAK2 8.529[1]
Src 6.497[1]
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Table 2: Comparative IC50 Values of Selected JAK2 Inhibitors

Inhibitor JAK2 IC50 (nM)
Ruxolitinib 2.8[2][3][4][5][6]
Fedratinib 3[71[8][91[10][11]
Vortioxetine Hydrobromide 8529[1]

Table 3: Comparative IC50 Values of Selected Src Inhibitors

Inhibitor Src IC50 (nM)
Dasatinib 0.8 - <1[12][13]
Bosutinib 1.2[14][15][16][17]
Saracatinib (AZD0530) 2.7[18][19][20][21]
Vortioxetine Hydrobromide 6497[1]

Signaling Pathway Inhibition

Vortioxetine hydrobromide exerts its anti-proliferative effects by targeting the JAK2/SRC-
STAT3 signaling pathway. By inhibiting both JAK2 and Src, vortioxetine effectively suppresses
the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key
downstream effector that promotes cell proliferation and survival.
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Caption: Vortioxetine inhibits the JAK2/SRC-STAT3 pathway.

Experimental Protocols

Detailed methodologies for the key experiments confirming the dual inhibitory action of
vortioxetine are provided below.

In Vitro Kinase Assay (Luminescent)

This assay evaluates the direct inhibitory effect of vortioxetine on the kinase activity of JAK2
and Src.

e Reagents and Materials:

Recombinant active JAK2 or Src kinase

[¢]

Kinase substrate (e.g., a generic tyrosine kinase substrate)

[e]

o ATP

o

Vortioxetine hydrobromide (various concentrations)
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o Kinase-Glo® Luminescent Kinase Assay Kit
o 96-well white plates

o Luminometer

e Procedure:

1. Prepare a reaction mixture containing the kinase, its substrate, and kinase assay buffer in
the wells of a 96-well plate.

2. Add vortioxetine hydrobromide at a range of concentrations to the wells. Include a
DMSO control.

3. Initiate the kinase reaction by adding ATP to each well.
4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

5. Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent
signal.

6. Measure the luminescence using a luminometer. The signal intensity is inversely
proportional to the amount of ATP consumed, and therefore, to the kinase activity.

7. Calculate the IC50 value by plotting the percentage of kinase inhibition against the log
concentration of vortioxetine.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of vortioxetine to JAK2 and Src within intact cells.
e Reagents and Materials:

o Gastric cancer cell lines (e.g., HGC27, AGS)

o Vortioxetine hydrobromide

o DMSO (vehicle control)
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o PBS
o Lysis buffer with protease and phosphatase inhibitors

o Antibodies against JAK2 and Src

Procedure:

1. Treat cells with either vortioxetine hydrobromide or DMSO for a specified duration (e.qg.,
24 hours).

2. Harvest and resuspend the cells in PBS.

3. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures
(e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of
proteins.

4. Lyse the cells by freeze-thawing.

5. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
6. Collect the supernatant containing the soluble proteins.

7. Analyze the levels of soluble JAK2 and Src in the supernatant by Western blotting.

8. Plot the band intensities against the temperature to generate a melting curve. A shift in the
melting curve to a higher temperature in the presence of vortioxetine indicates direct
binding and stabilization of the target protein.
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Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Western Blot for STAT3 Phosphorylation

This method is used to determine the effect of vortioxetine on the activation of the downstream
effector STATS.

e Reagents and Materials:
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o Gastric cancer cell lines

o Vortioxetine hydrobromide

o Lysis buffer

o Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
o HRP-conjugated secondary antibody

o Chemiluminescent substrate

e Procedure:

1. Treat cells with increasing concentrations of vortioxetine hydrobromide for a specified
time.

2. Lyse the cells and determine the protein concentration of the lysates.
3. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

4. Block the membrane and then incubate it with the primary antibody against phospho-
STAT3 overnight at 4°C.

5. Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
6. Detect the protein bands using a chemiluminescent substrate and an imaging system.

7. Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal
protein loading.

8. Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total
STAT3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [confirming the dual JAK2/SRC inhibitory action of
vortioxetine hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611705#confirming-the-dual-jak2-src-inhibitory-
action-of-vortioxetine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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